3-Aryl vs. 4-Aryl Substitution Identity
The target compound is unambiguously the 3-aryl regioisomer, 3-(4-isobutylphenyl)-1H-pyrazole. This is in contrast to its positional isomer, 4-(4-isobutylphenyl)-1H-pyrazole (CAS 667404-19-1), which is also commercially available . The difference in substitution pattern is a fundamental structural variable that defines the compound's chemical identity and, consequently, its reactivity and properties.
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | 3-(4-Isobutylphenyl)-1H-pyrazole (3-aryl substitution) |
| Comparator Or Baseline | 4-(4-Isobutylphenyl)-1H-pyrazole (4-aryl substitution) |
| Quantified Difference | Positional isomerism; different connectivity leads to distinct physical and chemical properties. |
| Conditions | Structural analysis via IUPAC nomenclature and InChIKey differentiation: LUUSNNFOBUKHFE-UHFFFAOYSA-N for the 3-isomer vs. a different InChIKey for the 4-isomer . |
Why This Matters
For synthetic applications, using the incorrect regioisomer will lead to a different product, as the point of attachment to the pyrazole ring alters the entire molecular scaffold.
